
(E)-4-pyridin-3-ylbut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-pyridin-3-ylbut-3-en-1-amine is an organic compound that features a pyridine ring attached to a butenyl chain with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-pyridin-3-ylbut-3-en-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine under conditions that promote the formation of the desired (E)-isomer. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the butenyl chain. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-pyridin-3-ylbut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-4-pyridin-3-ylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (E)-4-pyridin-3-ylbut-3-en-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins, influencing their function. The pyridine ring can participate in π-π stacking interactions, affecting the binding affinity to receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-pyridin-3-ylbutan-1-amine: Lacks the double bond in the butenyl chain.
3-pyridin-4-ylprop-2-en-1-amine: Has a different position of the double bond and amine group.
4-pyridin-3-ylbut-2-en-1-amine: The double bond is located at a different position in the butenyl chain.
Uniqueness
(E)-4-pyridin-3-ylbut-3-en-1-amine is unique due to the specific position of the double bond and the amine group, which can influence its reactivity and binding properties. This structural arrangement can lead to distinct biological activities and chemical behaviors compared to its analogs.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(E)-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c10-6-2-1-4-9-5-3-7-11-8-9/h1,3-5,7-8H,2,6,10H2/b4-1+ |
Clave InChI |
FFCHEUAKXIVHAD-DAFODLJHSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=C/CCN |
SMILES canónico |
C1=CC(=CN=C1)C=CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
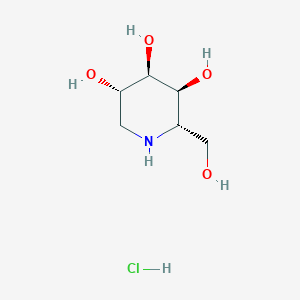
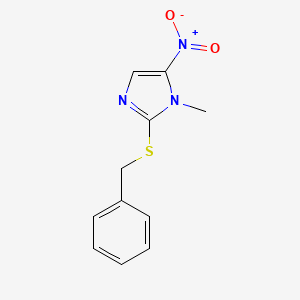

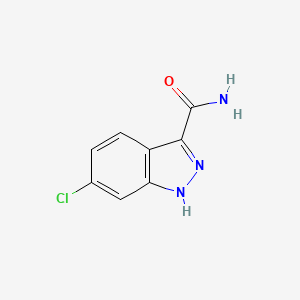
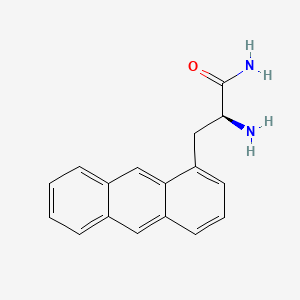
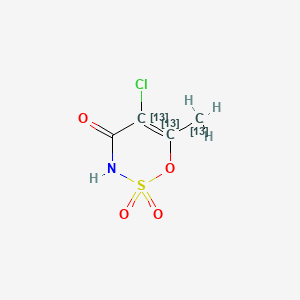
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)


